molecular formula C18H12N4O6S B2401467 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide CAS No. 391221-36-6

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide

Cat. No.: B2401467
CAS No.: 391221-36-6
M. Wt: 412.38
InChI Key: XKBYBZVBHDPBKH-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide is a synthetic small molecule featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . Thiazole-containing compounds are extensively investigated in oncology, neurology, and infectious disease research due to their ability to interact with varied biological targets, including enzymes, receptors, and ion channels . Structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, highlighting the value of this chemotype in ion channel research . The specific research applications and biological activity profile of this compound are currently under investigation. Researchers are encouraged to consult the manufacturer for detailed application notes, purity data, and structural characterization. This product is intended for laboratory research use only and is not approved for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O6S/c1-10(23)16-15(11-5-3-2-4-6-11)19-18(29-16)20-17(24)13-8-7-12(21(25)26)9-14(13)22(27)28/h2-9H,1H3,(H,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBYBZVBHDPBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the acetyl and phenyl groups. The final step involves the nitration of the benzamide moiety to introduce the nitro groups.

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Acetyl and Phenyl Groups: The acetyl group can be introduced via Friedel-Crafts acylation, while the phenyl group can be added through a Suzuki coupling reaction.

    Nitration of Benzamide: The nitration of the benzamide moiety is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can take place at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Electrophilic substitution may require reagents like bromine or chlorine, while nucleophilic substitution can involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro groups may also contribute to the compound’s bioactivity by generating reactive nitrogen species that can induce cellular damage or apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s activity and properties are influenced by:

  • Thiazole Ring Substituents : The 5-acetyl and 4-phenyl groups distinguish it from analogs like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (5-chloro, 2,4-difluoro substitution) and N-(5-R-benzyl-1,3-thiazol-2-yl)thiophene carboxamides (benzyl-thiophene substitution) .
  • Benzamide Substituents : The 2,4-dinitro group contrasts with electron-deficient (e.g., 2,4-difluoro in ) or electron-rich (e.g., 4-hydroxy-3-methoxy in ) groups in analogs.
Table 1: Structural and Functional Comparison
Compound Name Thiazole Substituents Benzamide Substituents Key Biological Activity Reference
Target Compound 5-acetyl, 4-phenyl 2,4-dinitro Potential enzyme inhibition
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-chloro 2,4-difluoro PFOR enzyme inhibition
6a (COX inhibitor) 4-(4-hydroxy-3-methoxyphenyl) Acetamide Non-selective COX-1/COX-2 inhibition
5f (Anticancer agent) 5-(2,4-dichlorobenzyl) Thiophene-2-carboxamide Cytotoxic and cytostatic effects

Spectroscopic and Computational Analysis

  • Spectroscopy : IR and NMR data (e.g., for compounds in ) confirm amide and aromatic proton signals, which would align with the target compound’s structure.

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N4O4SC_{15}H_{12}N_{4}O_{4}S, with a molecular weight of approximately 356.34 g/mol. The compound features a thiazole ring, an acetyl group, and two nitro groups on the benzamide moiety. These structural characteristics are believed to play a crucial role in its biological activity.

Property Value
Molecular FormulaC15H12N4O4S
Molecular Weight356.34 g/mol
Functional GroupsThiazole, Acetyl, Nitro
SolubilityVaries with solvent

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows considerable activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The results indicated an MIC of 0.21 μM for the most active derivative in the series, suggesting strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

Anticancer Properties

The anticancer activity of thiazole derivatives has been widely documented. This compound has been investigated for its effects on various cancer cell lines.

Case Study: Cytotoxicity Assays

In cytotoxicity assays performed on HaCat and Balb/c 3T3 cells using the MTT method, the compound exhibited promising results with significant cell viability reduction at low concentrations. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhanced its cytotoxic effects .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is also noteworthy. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-kB) signaling pathways. This action could lead to reduced inflammation in various models.

Summary of Biological Activities

Activity Type Tested Against Result
AntimicrobialE. coli, P. aeruginosaMIC = 0.21 μM
AnticancerHaCat, Balb/c 3T3 cellsSignificant cytotoxicity
Anti-inflammatoryVarious modelsInhibition of COX enzymes

Comparative Analysis with Similar Compounds

A comparative study was conducted between this compound and other thiazole derivatives:

Compound Name Activity MIC (μM)
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)Moderate antibacterial1.0
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)Strong neuraminidase inhibition0.5
N-(5-acetylthiazol-2-yl)-benzamideBasic thiazole structure>10

Q & A

Q. Methodological Notes

  • Synthesis Optimization : Use Schlenk techniques to prevent oxidation of sensitive thiazole intermediates .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
  • Computational Workflows : Combine Multiwfn for electron density analysis with Gaussian 16 for DFT calculations to map reaction pathways .

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